molecular formula C23H16FN3O B2774953 6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 892358-57-5

6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2774953
CAS No.: 892358-57-5
M. Wt: 369.399
InChI Key: BNBBLBVYXLVHNR-UHFFFAOYSA-N
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Description

6-Fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetically designed small molecule that belongs to the pyrazoloquinoline chemical class, recognized for its diverse biological potential in medicinal chemistry research. This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. The core pyrazolo[4,3-c]quinoline scaffold is the subject of ongoing investigation for its inhibitory effects on various biological targets. Notably, structurally related analogs have demonstrated significant activity as inhibitors of the enzyme β-glucuronidase . The inhibition of this enzyme is a valuable strategy in pharmaceutical research, particularly for developing agents to manage the side effects of certain chemotherapeutics like irinotecan, which can cause severe diarrhea due to the action of bacterial β-glucuronidase in the gut . Furthermore, pyrazolo[4,3-c]quinoline derivatives have shown potent anti-inflammatory properties in in vitro models. Specific analogs with para-substituted phenyl groups at the 1-position have been found to effectively suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production, a key mediator of inflammation, by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . The presence of the fluorine atom at the 6-position is a strategic modification often employed in drug discovery to fine-tune a molecule's electronic properties, metabolic stability, and binding affinity. Researchers exploring oncology, inflammation, and enzyme inhibition may find this fluorinated pyrazoloquinoline a compound of significant interest for their investigative work.

Properties

IUPAC Name

6-fluoro-1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O/c1-28-17-12-10-16(11-13-17)27-23-18-8-5-9-20(24)22(18)25-14-19(23)21(26-27)15-6-3-2-4-7-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBBLBVYXLVHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Cyclization to Form the Quinoline Ring: The pyrazole intermediate is then subjected to cyclization with a suitable quinoline precursor, such as 2-chloroquinoline, in the presence of a base like potassium carbonate.

    Introduction of Substituents:

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or methoxy positions, using reagents like sodium methoxide or bromine.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used, but may include various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures and can be used as a building block for the development of new materials with unique properties.

    Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties. Studies have shown that quinoline derivatives can inhibit the growth of various pathogens by targeting specific enzymes or cellular processes.

    Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of diseases such as cancer, malaria, and bacterial infections. Its ability to interact with DNA and inhibit key enzymes makes it a candidate for drug development.

    Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals due to its unique structural features and reactivity.

Mechanism of Action

The mechanism of action of 6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways within cells. The compound is known to:

    Inhibit Enzymes: It can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription in bacteria. This inhibition leads to the disruption of DNA supercoiling and ultimately results in cell death.

    Intercalate into DNA: The compound can intercalate into the DNA double helix, causing structural distortions that interfere with DNA replication and transcription processes.

    Modulate Signaling Pathways: It may also modulate various cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

    Fluoroquinolones: These compounds, like ciprofloxacin and levofloxacin, also contain a quinoline core and exhibit antibacterial activity by targeting DNA gyrase and topoisomerase IV. the presence of the pyrazole ring and additional substituents in this compound may confer unique properties and enhanced activity.

    Pyrazoloquinolines: Other pyrazoloquinoline derivatives may share similar structural features but differ in their substituents and biological activities. The specific combination of fluorine, methoxy, and phenyl groups in this compound makes it distinct and potentially more effective in certain applications.

Biological Activity

6-Fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound has gained attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology and antimicrobial research. The structure comprises a pyrazole ring fused to a quinoline core, with notable substituents including fluorine and methoxy groups.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Pyrazole Ring : The initial step involves the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
  • Cyclization : This intermediate undergoes cyclization with a quinoline precursor in the presence of a base like potassium carbonate.
  • Substituent Introduction : Further reactions introduce fluorine and methoxy groups to achieve the final structure.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent research has demonstrated significant antiproliferative effects against various cancer cell lines:

  • Cytotoxicity : The compound exhibited IC50 values indicating potent cytotoxicity in several cancer lines, including MCF7 (breast cancer) and HL60 (leukemia). For instance, derivatives with similar structures showed IC50 values as low as 0.59 μM in MCF7 cells, indicating strong activity .
Cell LineCompoundIC50 (μM)
MCF76-Fluoro...0.59
HL606-Fluoro...1.05
K5626-Fluoro...0.95
  • Selectivity : The selectivity index for normal cell lines was significantly higher than for cancerous cells, suggesting lower toxicity towards healthy tissues .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, potentially through mechanisms involving the disruption of DNA replication processes similar to other fluoroquinolones .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression and bacterial resistance mechanisms. These studies suggest that the compound interacts favorably with key enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on MCF7 Cells : A study reported that derivatives similar to this compound showed significant cytotoxicity with IC50 values ranging from 0.59 to 2.40 μM across different breast cancer cell lines .
  • Antimicrobial Efficacy : Another study focused on its antibacterial activity against Mycobacterium tuberculosis, demonstrating that modifications in the structure could enhance efficacy against resistant strains .

Q & A

Q. What are the key synthetic pathways for 6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline?

The synthesis typically involves multi-step organic reactions, such as:

  • Condensation of substituted phenylhydrazines with aldehydes/ketones to form hydrazone intermediates.
  • Cyclization with quinoline derivatives under reflux conditions, often using catalysts like Lewis acids (e.g., ZnCl₂) or transition metals (e.g., Pd for Suzuki coupling).
  • Purification via column chromatography or recrystallization to isolate the final product . Key parameters include temperature control (60–120°C), solvent choice (e.g., DMF or THF), and reaction time (12–48 hours). Microwave-assisted synthesis may enhance efficiency by reducing reaction times .

Q. How is the molecular structure of this compound confirmed?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to assign protons and carbons, with fluorine substituents identified via ¹⁹F NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis reveals bond lengths, angles, and torsional relationships (e.g., orthorhombic crystal system, space group P2₁2₁2₁) .

Q. What preliminary assays are used to assess biological activity?

Initial screening includes:

  • In vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition studies (e.g., cyclooxygenase-2 (COX-2) or kinase assays) to identify target interactions .
  • Antimicrobial testing via agar dilution or broth microdilution methods .

Advanced Research Questions

Q. How do substituent variations influence the compound’s bioactivity?

Substituents at positions 1, 3, 6, and 8 modulate activity:

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance binding to hydrophobic enzyme pockets, as seen in COX-2 inhibition .
  • Methoxy groups improve solubility and pharmacokinetics but may reduce metabolic stability .
  • Comparative studies of analogs (e.g., 8-fluoro vs. 8-methoxy derivatives) reveal structure-activity relationships (SAR) using molecular docking and QSAR modeling .

Q. What methodologies resolve contradictions in biological activity data?

Discrepancies arise from assay conditions or target selectivity. Strategies include:

  • Dose-response validation : Repeating assays across multiple concentrations to confirm IC₅₀ trends .
  • Off-target profiling : Screening against unrelated enzymes/receptors to rule out nonspecific effects .
  • Metabolic stability testing : Incubating compounds with liver microsomes to assess degradation rates .

Q. How is the mechanism of action elucidated for pyrazoloquinoline derivatives?

Mechanistic studies employ:

  • Cellular pathway analysis : Western blotting or qPCR to measure downstream biomarkers (e.g., p53, Bcl-2) .
  • Receptor binding assays : Radioligand displacement studies (e.g., for GABAₐ or benzodiazepine receptors) .
  • Molecular dynamics simulations : Modeling ligand-receptor interactions to predict binding modes .

Q. What advanced techniques optimize reaction yields and purity?

  • Catalyst screening : Testing Pd, Cu, or Fe catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Process intensification : Using flow chemistry or microwave reactors to improve heat/mass transfer .
  • Analytical monitoring : Real-time HPLC or GC-MS to track intermediate formation .

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